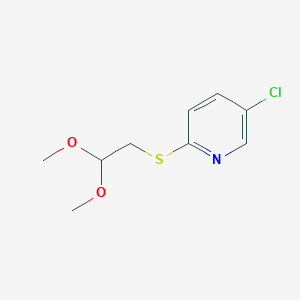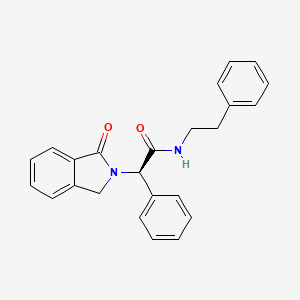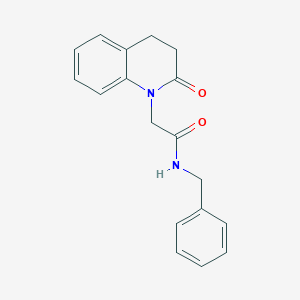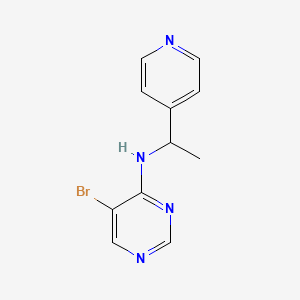![molecular formula C11H11N5O3 B7579344 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of triazole derivatives and is a potent inhibitor of histone deacetylases (HDACs).
Applications De Recherche Scientifique
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to inhibit HDACs, which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the suppression of oncogenes, making 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid a potential anticancer agent. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has also been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid exerts its therapeutic effects by inhibiting HDACs, which are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid leads to the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid also inhibits the aggregation of amyloid-beta peptides by binding to the beta-sheet structure of amyloid-beta, preventing its aggregation and subsequent neurotoxicity. Finally, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid inhibits the production of pro-inflammatory cytokines by inhibiting the activation of NF-kappaB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to have potent anticancer, neuroprotective, and anti-inflammatory effects in various preclinical studies. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to induce apoptosis in cancer cells, inhibit the growth and invasion of cancer cells, and sensitize cancer cells to chemotherapy. 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has also been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease. Finally, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has been shown to reduce inflammation and improve outcomes in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid has several advantages as a research tool, including its potent inhibitory effects on HDACs, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid also has some limitations, including its limited solubility in water and its potential off-target effects.
Orientations Futures
There are several future directions for research on 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid, including the development of more potent and selective HDAC inhibitors, the investigation of the effects of 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid on other epigenetic targets, and the development of 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid-based therapeutics for cancer, Alzheimer's disease, and inflammatory diseases. Additionally, the development of 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid analogs with improved pharmacokinetic properties and reduced off-target effects could lead to the development of more effective 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid-based therapeutics.
Méthodes De Synthèse
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid can be synthesized using a multistep reaction involving the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form 6-methyl-2-pyridinecarbonyl chloride. This intermediate is then reacted with sodium azide to form 6-methyl-2-pyridinecarboxylic acid azide, which is further reacted with 4-(prop-2-yn-1-yl)-1H-1,2,3-triazole to form 2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid.
Propriétés
IUPAC Name |
2-[4-[(6-methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-7-3-2-4-9(12-7)13-11(19)8-5-16(15-14-8)6-10(17)18/h2-5H,6H2,1H3,(H,17,18)(H,12,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTWIEPLUWENRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN(N=N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dihydroxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone](/img/structure/B7579263.png)
![2-methyl-N-[[1-(pyridin-4-ylmethyl)triazol-4-yl]methyl]propan-2-amine](/img/structure/B7579278.png)
![5-(2-nitrophenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole](/img/structure/B7579289.png)
![N-methyl-1-[1-[(4-pyrazol-1-ylphenyl)methyl]triazol-4-yl]methanamine](/img/structure/B7579296.png)



![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![1-(2,2,2-Trifluoroethyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7579336.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![2-[(5-Bromopyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B7579361.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)